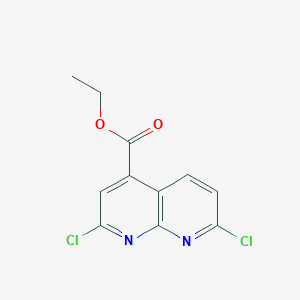

Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate

Description

Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate is a halogenated naphthyridine derivative characterized by chlorine substituents at positions 2 and 7 and an ethyl ester group at position 4. This compound’s structural features make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems.

Properties

IUPAC Name |

ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)7-5-9(13)15-10-6(7)3-4-8(12)14-10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXCJRVXKAAMLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC2=C1C=CC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . The reaction conditions often involve moderate to high temperatures and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atoms at positions 2 and 7 undergo SNAr reactions with nucleophiles such as amines, alkoxides, and thiols. This reactivity is enhanced by the electron-withdrawing effect of the adjacent naphthyridine ring and ester group .

Table 1: SNAr Reaction Conditions and Outcomes

Key mechanistic features:

-

Regioselectivity : Position 2 reacts preferentially due to reduced steric hindrance compared to position 7.

-

Catalysts : Reactions often proceed without catalysts, but polar aprotic solvents (e.g., DMF, DMSO) accelerate the process.

Hydrolysis of the Ester Group

The ethyl carboxylate group at position 4 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Table 2: Hydrolysis Reaction Parameters

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl/H2O) | 6M HCl, 100°C, 3h | 2,7-Dichloro-1,8-naphthyridine-4-carboxylic acid | 88% | |

| Basic (NaOH) | 2M NaOH, EtOH, 70°C | Sodium 2,7-dichloro-1,8-naphthyridine-4-carboxylate | 95% |

Applications:

-

The carboxylic acid derivative serves as a precursor for amide couplings or metal-organic frameworks (MOFs).

Cross-Coupling Reactions

The chlorine substituents participate in palladium-catalyzed cross-coupling reactions, enabling C–C or C–N bond formation.

Table 3: Cross-Coupling Reactions

Limitations:

Cyclization Reactions

The compound participates in intramolecular cyclizations to form polyheterocyclic systems. For example, heating with CuI in DMF induces cyclization to yield fused tricyclic structures, which are explored as kinase inhibitors .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 250°C without forming hazardous byproducts.

-

pH Sensitivity : Stable in neutral conditions but undergoes ester hydrolysis at extreme pH.

-

Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water.

Scientific Research Applications

Biological Activities

Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate has demonstrated significant biological activities in various studies:

Anticancer Activity

Research indicates that derivatives of this compound exhibit potential anticancer properties. For instance:

- Mechanism of Action : Compounds derived from this compound have been shown to modulate biological pathways relevant to cancer therapy .

- Case Study : A study highlighted the synthesis of naphthyridine derivatives that showed promising activity against cancer cell lines .

Antimicrobial Properties

The compound's derivatives also display antimicrobial activity against various pathogens:

- Broad Spectrum : Naphthyridine derivatives have been reported to possess antimicrobial effects against both Gram-positive and Gram-negative bacteria .

- Research Findings : A review noted that these compounds exhibit antiviral and anti-inflammatory activities as well .

Applications in Drug Development

The unique structure of this compound makes it a candidate for drug development in several therapeutic areas:

Neurological Disorders

Studies have explored the potential of naphthyridine derivatives in treating neurological conditions such as Alzheimer's disease and depression. The compounds are being investigated for their ability to cross the blood-brain barrier and modulate neuroreceptors .

Pharmaceutical Formulations

Due to their biological activities, these compounds are being considered for incorporation into pharmaceutical formulations aimed at treating various diseases:

| Application Area | Potential Uses |

|---|---|

| Anticancer | Development of targeted therapies |

| Antimicrobial | Formulations for bacterial infections |

| Neurological Disorders | Treatments for Alzheimer's and depression |

Mechanism of Action

The mechanism of action of ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogues differ in substituent positions, functional groups, and saturation states, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Key Advantages and Limitations

- Ethyl 2,7-dichloro-4-carboxylate: Advantages: Stability from electron-withdrawing Cl groups; ester moiety facilitates prodrug strategies. Limitations: Potential toxicity from halogenated aromatics; synthetic complexity in regioselective chlorination.

- 4-Oxo-3-carboxylates :

- Advantages: Established synthetic routes; tunable substituents at position 1 for target specificity.

- Limitations: Reduced metabolic stability due to ester hydrolysis .

Biological Activity

Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on medicinal chemistry applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H8Cl2N2O2

- Molecular Weight : 271.10 g/mol

This compound features a dichloro substitution on the naphthyridine ring, which is known to enhance its reactivity and biological potential.

Medicinal Chemistry Applications

This compound has been explored for several medicinal applications:

- Anticancer Properties : Preliminary studies indicate that naphthyridine derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have demonstrated efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

- Antimicrobial Activity : Research has shown that naphthyridine derivatives possess antibacterial and antifungal properties. Specifically, this compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation through inhibition of pro-inflammatory cytokines and modulation of immune responses.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Sequestration : Similar to other naphthyridines, this compound may interact with divalent metal cations, which is crucial for its antimicrobial activity .

- Cellular Pathway Interference : The compound is believed to affect various biochemical pathways linked to cell proliferation and apoptosis. In particular, it may influence the Bcl-2 family proteins involved in regulating apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,5-Naphthyridine | Similar ring structure; different substitutions | Anticancer and antimicrobial |

| 1,6-Naphthyridine | Known for anticancer properties | Anticancer |

| Nalidixic Acid | First naphthyridine derivative discovered | Antibacterial |

This compound is unique due to its specific substitution pattern that enhances its reactivity and potential for forming various derivatives. This uniqueness contributes to its varied biological activities compared to other naphthyridines.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Anticancer Activity : A study evaluating a series of naphthyridine derivatives found that those similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and prostate cancer cell lines (LNCaP) .

- Antimicrobial Efficacy : In vitro testing demonstrated that this compound showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Inflammation Modulation : Research indicated that this compound could inhibit the production of pro-inflammatory cytokines in macrophage models, suggesting potential use in treating inflammatory diseases .

Future Directions

Research on this compound continues to evolve. Future studies should focus on:

- In Vivo Studies : To validate the promising in vitro results through animal models.

- Mechanistic Studies : To further elucidate the pathways involved in its biological activities.

- Development of Derivatives : Exploring modifications to enhance potency and selectivity against target diseases.

Q & A

Q. What are the key synthetic methodologies for preparing ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate?

The synthesis typically involves multi-step protocols, including cyclization and halogenation. For example:

- Cyclization via Gould-Jacobs Reaction : Ethoxy methylene malonate reacts with aminopyridine derivatives under reflux to form the 1,8-naphthyridine core. Subsequent cyclization in phenoxy ether yields ethyl 4-oxo-1,8-naphthyridine-3-carboxylate intermediates .

- Chlorination : Dichloro substitution can be achieved using SOCl₂ in chloroform under reflux or with ZnCl₂ as a catalyst. For instance, ethyl 7-chloro-1-(2-hydroxyethyl)- derivatives are converted to dichloro analogs via SOCl₂-mediated chlorination (70–83% yields) .

- Esterification/Hydrolysis : Ethyl esters are retained or hydrolyzed to carboxylic acids using acidic (HCl/H₂O) or alkaline (NaOH) conditions, depending on substituent stability .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- NMR/IR Spectroscopy : and NMR confirm substitution patterns (e.g., aromatic protons at δ 8.05–7.34 ppm, ester carbonyl at 167.66 ppm). IR identifies functional groups like C=O (1601–1539 cm⁻¹) and C–Cl bonds (750–600 cm⁻¹) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+H]⁺ at m/z 187.1235) .

- X-ray Crystallography : SHELX software refines crystal structures, providing bond lengths, angles, and hydrogen-bonding networks. For example, fractional atomic coordinates and displacement parameters are analyzed to resolve molecular geometry .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of dichloro substitution in 1,8-naphthyridines?

Dichloro substitution is influenced by electronic and steric factors:

- Electrophilic Aromatic Substitution : Electron-deficient naphthyridine cores direct chlorination to positions ortho/para to electron-withdrawing groups (e.g., ester at position 4). SOCl₂ or Cl₂ with Lewis acids (ZnCl₂) enhances reactivity at positions 2 and 7 .

- Radical Pathways : Under photolytic conditions, chlorine radicals may attack less sterically hindered positions, as observed in thiation reactions using P₂S₅/pyridine .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

- Drug-Likeness Prediction : Tools like SwissADME evaluate Lipinski’s Rule of Five, polar surface area, and logP to prioritize analogs with improved solubility and permeability .

- ADMET Profiling : In silico models predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (AMES test) to reduce experimental attrition .

- Molecular Docking : Virtual screening against target proteins (e.g., bacterial DNA gyrase) identifies structural motifs enhancing binding affinity, such as halogen substituents at positions 2 and 7 .

Q. What crystallographic strategies resolve challenges in structural determination for halogenated naphthyridines?

- High-Resolution Data : Twinned or high-symmetry crystals require SHELXL for refinement. For example, isotropic displacement parameters (Ueq) and hydrogen-bonding networks are modeled using SHELXPRO .

- Hydrate/Solvate Analysis : Water or solvent molecules in the lattice are identified via Fourier difference maps, with occupancy refined to account for disorder .

Q. How do substituent modifications impact antibacterial activity in 1,8-naphthyridine derivatives?

- Structure-Activity Relationships (SAR) : Fluorine at position 6 and cycloalkylamino groups at position 7 enhance gram-negative activity by improving membrane penetration and target (DNA gyrase) inhibition. For example, 6-fluoro-7-(cyclopropylamino) analogs show MIC values <0.5 µg/mL against E. coli .

- Bioisosteric Replacement : Replacing the ethyl ester with morpholine or piperazine improves solubility while retaining potency, as demonstrated in pharmacokinetic studies .

Methodological Best Practices

- Reaction Optimization : Use kinetic studies (TLC monitoring) and Design of Experiments (DoE) to optimize chlorination yields .

- Data Contradictions : Address inconsistent NMR signals (e.g., splitting from diastereotopic protons) by combining 2D-COSY and NOESY analyses .

- Crystallographic Reproducibility : Validate unit cell parameters against Cambridge Structural Database entries to confirm phase purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.